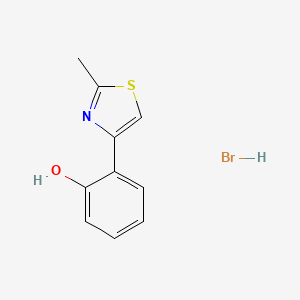

2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide

Description

Properties

IUPAC Name |

2-(2-methyl-1,3-thiazol-4-yl)phenol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS.BrH/c1-7-11-9(6-13-7)8-4-2-3-5-10(8)12;/h2-6,12H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQXTGFYXNLIBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2O.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

pKa values and acidity of 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide

An In-depth Technical Guide to the pKa Values and Acidity of 2-(2-Methyl-1,3-thiazol-4-yl)phenol Hydrobromide

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that governs a compound's behavior in biological systems. The pKa value dictates the extent of ionization at a given pH, which in turn profoundly influences essential pharmacokinetic characteristics such as absorption, distribution, metabolism, and excretion (ADME).[1][2][3] This guide provides a comprehensive technical examination of the acidic and basic properties of this compound, a heterocyclic compound of interest to medicinal chemists and pharmaceutical scientists.

The molecule features two key ionizable centers: a phenolic hydroxyl group and a basic nitrogen atom within the thiazole ring. This dual nature makes its acid-base chemistry particularly interesting. This document will delve into the theoretical underpinnings of its acidity, present established experimental protocols for accurate pKa determination, and discuss the implications of these values for drug development professionals. The compound is supplied as a hydrobromide salt, indicating that the most basic center is protonated in its solid form.

Molecular Structure:

-

Free Base: 2-(2-Methyl-1,3-thiazol-4-yl)phenol

-

Hydrobromide Salt: this compound

Theoretical Framework: Understanding the Ionization Behavior

The acid-base profile of 2-(2-Methyl-1,3-thiazol-4-yl)phenol is defined by the interplay between its acidic phenolic group and its basic thiazole moiety.

The Ionizable Centers

-

Phenolic Hydroxyl (-OH) Group: The hydroxyl group attached to the benzene ring is weakly acidic. Its deprotonation yields a negatively charged phenoxide ion.

-

Thiazole Nitrogen (C=N-C): The nitrogen atom in the thiazole ring possesses a lone pair of electrons and acts as a Lewis base, capable of accepting a proton to form a positively charged thiazolium cation.

Factors Influencing Acidity and Basicity

-

Phenolic Acidity: Phenols are generally more acidic than aliphatic alcohols (pKa of phenol is ~10, while for alcohols it's ~16-18).[4] This increased acidity is due to the resonance stabilization of the resulting phenoxide anion, where the negative charge is delocalized across the benzene ring.[4][5][6]

-

Effect of the Thiazole Substituent: The acidity of the phenolic group is modulated by the nature of the substituent on the aromatic ring.[7] The 2-methyl-1,3-thiazole ring, positioned ortho to the hydroxyl group, is an electron-withdrawing group. This property enhances the acidity of the phenol (lowering its pKa) by further stabilizing the negative charge of the conjugate phenoxide base through inductive effects.[4][5]

-

Thiazole Basicity: The basicity of the thiazole nitrogen is relatively weak. For context, the conjugate acid of a related compound, 2-methyl-Δ2-thiazoline, has a pKa of 5.22.[8] This value provides a reasonable estimate for the pKa of the protonated thiazole ring in the target molecule.

Acid-Base Equilibria

When dissolved in water, the hydrobromide salt exists as a protonated thiazolium species. As the pH of the solution is raised, two deprotonation events will occur. The thiazolium ion, being the stronger acid (lower pKa), will deprotonate first, followed by the weaker acid, the phenolic hydroxyl group.

The equilibria can be visualized as follows:

Caption: Acid-base equilibria of 2-(2-Methyl-1,3-thiazol-4-yl)phenol.

Predicted pKa Values

Computational methods provide a valuable first approximation of pKa values before experimental work is undertaken.[9] These predictions combine quantum mechanical calculations with machine learning algorithms to estimate the dissociation constants.[3] However, their accuracy can be limited by the complexity of modeling solvation effects.[10][11]

| Ionizable Group | Predicted pKa | Source |

| Phenolic -OH | 8.70 ± 0.30 | ChemicalBook[12] |

| Thiazolium -NH⁺ | ~5.2 (estimate) | Based on 2-methyl-Δ2-thiazoline[8] |

Experimental Determination of pKa Values

For definitive pKa determination, experimental methods remain the gold standard. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used techniques in the pharmaceutical industry.[13][14][15]

General Sample Preparation Considerations

-

Starting Material: The starting material is the hydrobromide salt. It should be dissolved in high-purity, carbonate-free water to a known concentration, typically between 10⁻⁴ M and 10⁻³ M for potentiometry.[14][16]

-

Solubility: If the compound has low aqueous solubility, the use of a co-solvent like methanol may be necessary. However, this requires subsequent extrapolation to determine the pKa in a purely aqueous environment.[14]

-

Ionic Strength: All measurements should be conducted at a constant ionic strength, typically maintained with a background electrolyte like 0.15 M KCl, to ensure consistent activity coefficients.[16]

Method 1: Potentiometric Titration

This high-precision technique involves monitoring pH changes as a standardized titrant is added to the sample solution.[14][17] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH where the concentrations of the acid and its conjugate base are equal.[16]

-

Instrument Calibration: Calibrate the potentiometer and the combined glass pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[16] Ensure the temperature of the buffers and the sample solution is constant.

-

Sample Preparation: Accurately weigh and dissolve this compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to achieve a final concentration of approximately 1 mM.[16]

-

Inert Atmosphere: Place the sample solution in a sealed titration vessel and purge with nitrogen gas for 10-15 minutes to displace dissolved carbon dioxide, which can interfere with the measurement.[16] Maintain a gentle nitrogen blanket over the solution throughout the titration.

-

Titration: While stirring the solution, add small, precise increments of a standardized, carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M).

-

Data Acquisition: Record the pH value and the volume of titrant added after each increment, allowing the reading to stabilize before proceeding. Continue the titration well past the second equivalence point.

-

Blank Titration: Perform a blank titration using only the ionic strength adjustment solution to correct for the buffering capacity of water and any impurities.[14]

The pKa values are found at the half-equivalence points. The equivalence points can be accurately determined by plotting the first or second derivative of the pH vs. volume curve (ΔpH/ΔV or Δ²pH/ΔV²).[18] At the midpoint of each buffer region (halfway to the equivalence point), the pH is equal to the pKa.[16]

Sources

- 1. ijper.org [ijper.org]

- 2. d-nb.info [d-nb.info]

- 3. optibrium.com [optibrium.com]

- 4. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sips.org.in [sips.org.in]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reddit.com [reddit.com]

- 12. 2-(2-METHYL-THIAZOL-4-YL)-PHENOL CAS#: 160241-65-6 [m.chemicalbook.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. scispace.com [scispace.com]

Methodological & Application

Synthesis Protocol for 2-(2-Methyl-1,3-thiazol-4-yl)phenol Hydrobromide

Application Note: AN-THZ-2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide . This compound serves as a critical pharmacophore in the development of iron chelators (desferrithiocin analogues), substituted thiazole ligands for coordination chemistry, and potential antimicrobial agents.

The protocol utilizes the Hantzsch Thiazole Synthesis , favored for its high atom economy and regioselectivity. Unlike standard protocols that isolate the free base, this method is optimized to directly isolate the hydrobromide salt , ensuring high crystallinity and stability for downstream applications.

Scientific Foundation (E-E-A-T)

Mechanistic Rationale

The synthesis relies on the condensation of an

-

Nucleophilic Attack: The sulfur atom of the thioacetamide attacks the

-carbon of the bromoketone (S -

Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon of the ketone.[2]

-

Dehydration: Loss of a water molecule drives aromatization, yielding the stable thiazole ring.

Why the Hydrobromide Salt? The Hantzsch reaction generates equimolar HBr as a byproduct. In non-aqueous solvents (e.g., anhydrous ethanol), the thiazole product, being a weak base, protonates to form the hydrobromide salt. This salt is often less soluble than the starting materials, allowing for purification via simple filtration (precipitation-driven isolation), avoiding tedious aqueous workups or chromatography.

Reaction Pathway Visualization

Figure 1: Step-wise synthetic pathway from acetophenone precursor to the final thiazole hydrobromide salt via Hantzsch condensation.

Experimental Protocol

Materials & Equipment

| Reagent | CAS No. | Equiv. | Role |

| 2-Bromo-2'-hydroxyacetophenone | 2491-38-5 | 1.0 | Electrophile / Scaffold |

| Thioacetamide | 62-55-5 | 1.1 | Nucleophile / Thiazole source |

| Ethanol (Anhydrous) | 64-17-5 | Solvent | Reaction Medium |

| Diethyl Ether | 60-29-7 | Wash | Anti-solvent for precipitation |

Equipment:

-

100 mL Round-bottom flask (RBF) with magnetic stir bar.

-

Reflux condenser with CaCl

drying tube (to exclude atmospheric moisture). -

Temperature-controlled oil bath.

-

Vacuum filtration setup (Buchner funnel).

Step-by-Step Procedure

Step 1: Reaction Setup

-

Safety Check: Perform all operations in a fume hood. 2-Bromo-2'-hydroxyacetophenone is a lachrymator (tear gas agent); Thioacetamide is a carcinogen. Wear double nitrile gloves and safety goggles.

-

In a 100 mL RBF, dissolve 2-bromo-2'-hydroxyacetophenone (2.15 g, 10.0 mmol) in anhydrous ethanol (20 mL).

-

Note: If the starting material is dark/colored, it may be degraded. Recrystallize from ethanol prior to use for optimal yield.

-

-

Add thioacetamide (0.83 g, 11.0 mmol) in one portion.

-

Observation: The solution may turn slightly yellow as the reagents mix.

-

Step 2: Cyclization (Hantzsch Condensation)

-

Equip the flask with a reflux condenser.[3]

-

Heat the mixture to reflux (approx. 80 °C) with moderate stirring.

-

Maintain reflux for 2 hours .

-

In-Process Control (IPC): Monitor by TLC (System: Hexane/Ethyl Acetate 3:1). The starting bromide (

) should disappear, and a new polar spot (product salt) may appear at the baseline or as a streak.

-

Step 3: Isolation of the Hydrobromide Salt

-

Remove the flask from heat and allow it to cool slowly to room temperature.

-

Crystallization: The hydrobromide salt often crystallizes spontaneously upon cooling.

-

If no precipitate forms: Cool the flask in an ice bath (0–4 °C) for 30 minutes.

-

If still no precipitate: Add cold diethyl ether (10–20 mL) dropwise to induce precipitation (the salt is insoluble in ether).

-

-

Filtration: Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake with:

-

Cold Ethanol (2 x 5 mL) – removes unreacted starting materials.

-

Diethyl Ether (2 x 10 mL) – removes residual solvent and dries the solid.

-

-

Drying: Dry the solid under vacuum at 40 °C for 4 hours.

Yield & Physical Properties[1][4]

-

Theoretical Yield: 2.72 g

-

Expected Yield: 75–85% (approx. 2.0–2.3 g)[4]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected >200 °C (decomposition typical for salts).

Characterization & Validation

To certify the synthesized material, compare analytical data against the following expected parameters.

1. Proton NMR (

-

2.75 ppm (s, 3H): Methyl group on the thiazole ring (C2-CH

- 6.90–7.80 ppm (m, 4H): Aromatic protons of the phenol ring.

- 8.10 ppm (s, 1H): Thiazole C5-H proton (characteristic singlet).

- 10.50 ppm (s, 1H): Phenolic -OH (broad, exchangeable).

-

11.0–12.0 ppm (br s): N-H

2. Chemical Tests:

-

Silver Nitrate Test: Dissolve a small amount of product in water/HNO

. Addition of AgNO

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Product is too soluble in EtOH. | Reduce EtOH volume by rotary evaporation (to 50%) and add Et |

| Product is Colored (Brown/Red) | Oxidation of phenol or bromide. | Recrystallize from Ethanol/Methanol with activated charcoal. |

| Starting Material Remains | Incomplete reaction. | Extend reflux time to 4 hours; ensure Thioacetamide is fresh (it hydrolyzes over time). |

| Lachrymatory Effect | Residual | Wash the solid thoroughly with Et |

References

-

Hantzsch, A. (1887).[5] "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Hantzsch mechanism).

-

Organic Chemistry Portal. "Hantzsch Thiazole Synthesis".

- Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles as potent antifungal agents". Journal of Heterocyclic Chemistry.

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. synarchive.com [synarchive.com]

Step-by-step preparation of 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide solutions

Application Note: Preparation and Handling of 2-(2-Methyl-1,3-thiazol-4-yl)phenol Hydrobromide Solutions

Abstract

This guide provides a rigorous technical methodology for the preparation, solubilization, and handling of This compound . This compound, a structural analog of siderophores like desferrithiocin and a privileged scaffold in kinase inhibition, presents specific solubility and stability challenges due to its phenolic moiety and hydrobromide salt form. This protocol details the synthesis of the salt via Hantzsch condensation, the formulation of stable DMSO master stocks, and the generation of physiological working solutions, emphasizing pH control and oxidative stability.

Part 1: Chemical Context & Material Origin[1]

To prepare high-fidelity solutions, one must understand the material's origin. This compound is typically synthesized via the Hantzsch Thiazole Synthesis .[1][2] Unlike many commercial reagents supplied as free bases, the hydrobromide (HBr) salt is the direct product of the condensation reaction and is often preferred for its enhanced crystallinity and initial water solubility compared to the free base.

Key Chemical Properties:

-

Molecular Formula:

-

Molecular Weight: ~272.16 g/mol (Salt); ~191.25 g/mol (Free Base)

-

Acidity: The HBr salt is acidic. Dissolution in unbuffered water will significantly lower pH (pH < 4), potentially damaging sensitive biological assays.

-

Oxidation Sensitivity: The ortho-phenolic group is susceptible to oxidation, forming quinones if left in basic, oxygenated solutions for extended periods.

Synthesis Pathway (Material Origin)

Understanding the synthesis ensures the user can identify potential impurities (unreacted thioacetamide or bromoacetophenone).

Figure 1: Synthesis pathway yielding the hydrobromide salt directly from precursors.

Part 2: Material Safety & Pre-Formulation

Safety Warning:

-

Corrosivity: Phenols and HBr are corrosive. Wear nitrile gloves and eye protection.

-

Toxicity: Thiazole derivatives may exhibit biological activity; handle as a potent drug candidate.

Pre-Weighing Characterization: Before preparing solutions, verify the salt form.

-

Hygroscopicity Check: HBr salts can be hygroscopic. If the powder appears clumpy or sticky, dry under vacuum over

for 24 hours before weighing to ensure molar accuracy. -

Appearance: Pure salt should be a white to off-white crystalline solid. Yellowing indicates oxidation.

Part 3: Protocol A - Preparation of Master Stock Solution (DMSO)

Rationale: While the HBr salt has some water solubility, it is prone to hydrolysis and oxidation in aqueous states. DMSO (Dimethyl sulfoxide) is the required solvent for Master Stocks due to its ability to solvate the aromatic core and prevent oxidation during frozen storage.

Target Concentration: 50 mM or 100 mM.

Step-by-Step Methodology

-

Calculate Mass Requirement: Use the formula:

-

Example: To make 10 mL of 50 mM stock:

-

-

Weighing:

-

Weigh the calculated amount of 2-(2-Methyl-1,3-thiazol-4-yl)phenol HBr into a sterile, amber glass vial (to protect from light).

-

Note: Do not use polystyrene plastics as DMSO can leach contaminants. Polypropylene (PP) or glass is required.

-

-

Solubilization:

-

Add high-grade anhydrous DMSO (Grade: Cell Culture Tested, >99.9%).

-

Vortex: Vortex vigorously for 30-60 seconds. The salt should dissolve rapidly.

-

Sonication: If micro-particles persist, sonicate in a water bath at room temperature for 5 minutes. Avoid heating above 40°C.

-

-

Visual Inspection:

-

Hold the vial against a light source. The solution must be completely clear. Any turbidity suggests impurities or incomplete dissolution.

-

-

Storage:

-

Aliquot into small volumes (e.g., 50-100 µL) to avoid freeze-thaw cycles.

-

Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Part 4: Protocol B - Preparation of Aqueous Working Solutions

Rationale: Directly adding the HBr salt stock to cell culture media or enzymatic buffers will locally acidify the solution. This protocol ensures pH neutrality and solubility maintenance.

Critical Constraint: The phenolic

Step-by-Step Dilution Workflow

-

Buffer Selection:

-

Use PBS (pH 7.4) or HEPES (25 mM, pH 7.5) .

-

Avoid: Unbuffered saline or pure water.

-

-

Serial Dilution (The "Intermediate Step"): Do not jump directly from 100 mM DMSO stock to 10 nM assay concentration if intermediate steps are required.

-

Prepare a 10x Intermediate in the assay buffer.

-

Example: To achieve 100 µM final assay concentration:

-

Prepare 1 mM Intermediate: Dilute 10 µL of 100 mM Stock into 990 µL Buffer.

-

Check for Precipitation: A milky white cloud indicates the free base is precipitating (common if pH > pKa or if concentration is too high).

-

Troubleshooting: If precipitation occurs, increase the DMSO content in the intermediate to 5-10%, or lower the concentration.

-

-

-

pH Neutralization (Crucial for HBr Salts):

-

When working at high concentrations (>1 mM), check the pH of the aqueous solution.

-

If acidic, adjust carefully with dilute NaOH (0.1 N) back to pH 7.4.

-

Self-Validating Step: The solution should remain clear. If adding NaOH causes immediate precipitation, the free base (neutral form) is insoluble at that concentration. You must lower the concentration or add a solubilizer (e.g., Tween-80 or Cyclodextrin).

-

-

Final Application:

-

Add the Intermediate solution to the biological system. Ensure final DMSO concentration is <0.5% (or as tolerated by the specific cell line).

-

Workflow Diagram

Figure 2: Dilution workflow ensuring solubility and pH control.

Part 5: Quality Control & Troubleshooting

Data Summary Table: Solubility & Stability

| Parameter | Specification | Notes |

| Max Solubility (DMSO) | > 100 mM | Clear, yellow/colorless solution. |

| Max Solubility (Water) | ~ 10-20 mM (pH dependent) | HBr salt is soluble; Free base precipitates at neutral pH. |

| Storage Stability | -20°C (6 months) | Protect from light and moisture. |

| UV-Vis Max | ~310-320 nm | Shifts bathochromically (red shift) in basic pH (phenolate formation). |

QC Protocol (UV-Vis Validation): To verify the integrity of your stock:

-

Dilute stock to 50 µM in PBS.

-

Scan 200–500 nm.

-

Observation: A distinct peak around 310 nm corresponds to the thiazolyl-phenol chromophore.

-

Degradation Check: New peaks appearing >400 nm (yellow/browning) indicate quinone formation/oxidation. Discard stock.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[2] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

-

Siderophore Analogs (Desferrithiocin): Bergeron, R. J., et al. (2005). "Desferrithiocin analogue iron chelators: iron clearing efficiency, tissue distribution, and renal toxicity." Journal of Medicinal Chemistry, 48(1), 82-93.

-

DMSO Stock Handling: Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.

-

Thiazole Properties: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

Sources

Crystallization methods for 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide

Application Note & Protocols: Crystallization of 2-(2-Methyl-1,3-thiazol-4-yl)phenol Hydrobromide

Abstract

This document provides a comprehensive guide to the crystallization of this compound, a compound of significant interest in pharmaceutical development. The purity and crystalline form of an active pharmaceutical ingredient (API) are critical determinants of its stability, solubility, and bioavailability. Therefore, robust and reproducible crystallization methods are paramount. This application note details several effective crystallization techniques, including Slow Evaporation, Slow Cooling, Vapor Diffusion, and Anti-Solvent Addition. Each protocol is presented with a focus on the underlying scientific principles, enabling researchers to not only replicate the methods but also to rationally troubleshoot and adapt them for similar compounds.

Introduction: The Critical Role of Crystallization in Drug Development

Crystallization is a pivotal purification and particle engineering process in the pharmaceutical industry. For a hydrobromide salt like this compound, achieving a stable crystalline form with a consistent particle size distribution is essential for ensuring reliable downstream processing and predictable in vivo performance. The presence of phenolic and thiazole moieties suggests the potential for various intermolecular interactions, including hydrogen bonding, which can significantly influence the crystallization process.[1][2] The selection of an appropriate solvent system and crystallization method is therefore a critical step that dictates the final solid-state properties of the API.[3] This guide is designed to provide researchers with a foundational understanding and practical protocols to achieve high-quality crystals of the target compound.

Physicochemical Profile & Solvent Selection Rationale

While specific solubility data for this compound is not extensively published, its structure provides clues for solvent selection. The molecule possesses both polar (phenol, thiazole nitrogen, hydrobromide salt) and non-polar (methyl group, aromatic rings) characteristics.[4][5][6] This amphiphilic nature suggests solubility in a range of protic and aprotic polar solvents.

Solvent Selection Strategy: The primary goal is to identify a solvent or solvent system where the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature (for cooling crystallization) or a solvent in which it is soluble that is miscible with a non-solvent (for anti-solvent crystallization).[7] A general rule of thumb is that solvents with similar functional groups to the solute are often good solubilizers.[2]

Screening Solvents:

-

Alcohols (Methanol, Ethanol, Isopropanol): Good starting points due to their ability to form hydrogen bonds.

-

Ketones (Acetone): Can dissolve a range of polar and non-polar compounds.

-

Ethers (Tetrahydrofuran - THF): A good solvent for many organic compounds.

-

Esters (Ethyl Acetate): Offers moderate polarity.

-

Water: The hydrobromide salt form may impart some aqueous solubility.

Anti-Solvents:

-

Hexanes, Heptane, Cyclohexane: Non-polar solvents that are often used to induce precipitation from more polar solutions.

-

Diethyl Ether: A common anti-solvent for compounds dissolved in more polar ethers or alcohols.

Crystallization Methodologies & Protocols

Four primary crystallization methods are presented below. It is recommended to perform small-scale trials to determine the optimal conditions before scaling up.

Slow Evaporation Crystallization

Principle: This technique relies on the gradual removal of the solvent, which slowly increases the concentration of the solute until it reaches supersaturation and begins to crystallize.[8][9] This method is straightforward and often effective when a suitable solvent with moderate volatility is found.

Protocol:

-

Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., methanol or ethanol) at room temperature.

-

Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial) to remove any particulate matter.

-

Cover the vessel with a perforated lid or parafilm with a few needle holes to allow for slow solvent evaporation.[10]

-

Place the vessel in a vibration-free environment and allow it to stand undisturbed.

-

Monitor the vessel periodically for crystal growth. The process can take several days to weeks.

Causality: The slow rate of evaporation is crucial for the growth of large, well-ordered crystals. Rapid evaporation often leads to the formation of small, poorly-defined crystals or an amorphous powder.[1]

Slow Cooling Crystallization

Principle: This method leverages the temperature-dependent solubility of the compound. A saturated solution is prepared at an elevated temperature, and as it slowly cools, the solubility decreases, leading to supersaturation and crystallization.[1][11]

Protocol:

-

In a suitable crystallization vessel, add a known amount of this compound.

-

Add a minimal amount of a suitable solvent (e.g., isopropanol or a mixture of ethanol and water) and heat the mixture with stirring until the solid completely dissolves.

-

Once a clear solution is obtained, remove it from the heat source.

-

To ensure slow cooling, the vessel can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with cotton wool).[9]

-

Allow the solution to cool gradually to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator) to maximize yield.

-

Collect the crystals by filtration.

Causality: The rate of cooling directly impacts crystal size and quality.[12] Slow cooling allows for the controlled formation of crystal nuclei and their subsequent growth into larger, more perfect crystals. Rapid cooling can lead to the formation of many small crystals or even "oiling out," where the compound separates as a liquid phase.[13][14]

Vapor Diffusion

Principle: This technique involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually reducing the solubility and inducing crystallization.[15][16][17][18] It is particularly useful for small amounts of material.[1]

Protocol (Hanging Drop Method):

-

Prepare a concentrated solution of this compound in a "good" solvent (e.g., methanol).

-

In the reservoir of a vapor diffusion plate or a small beaker, place a larger volume of a volatile "bad" solvent (anti-solvent) in which the compound is insoluble (e.g., diethyl ether or hexane). The anti-solvent should be miscible with the good solvent.

-

Pipette a small drop (1-5 µL) of the compound solution onto a siliconized glass coverslip.

-

Invert the coverslip and place it over the reservoir, sealing it with vacuum grease to create an enclosed system.[16][17]

-

Over time, the anti-solvent vapor will diffuse into the drop, causing the compound to crystallize.

Causality: The slow, controlled change in solvent composition within the drop allows for a gradual approach to supersaturation, favoring the growth of high-quality single crystals.

Anti-Solvent Addition (Liquid-Liquid Diffusion)

Principle: In this method, a poor solvent (anti-solvent) is carefully added to a solution of the compound, causing a rapid decrease in solubility and inducing crystallization.[19][20][21] This technique is often used for compounds that are highly soluble in a particular solvent.[22]

Protocol:

-

Dissolve the this compound in a minimum amount of a "good" solvent (e.g., THF or acetone).

-

In a separate, clean vessel, carefully layer a "bad" solvent (anti-solvent) on top of the solution. The anti-solvent should be less dense and miscible with the good solvent (e.g., hexane layered over a THF solution).[9][23]

-

Alternatively, the anti-solvent can be added dropwise to the stirred solution until turbidity is observed, and then the solution is allowed to stand.

-

Crystals will typically form at the interface of the two solvents or throughout the solution upon standing.

Causality: The rate of anti-solvent addition is a critical parameter. Slow addition allows for controlled precipitation, while rapid addition can lead to the formation of an amorphous solid or very small crystals.[24]

Comparative Summary of Crystallization Methods

| Method | Principle | Advantages | Disadvantages | Best Suited For |

| Slow Evaporation | Gradual solvent removal | Simple setup, requires minimal intervention | Slow process, difficult to control rate precisely | Screening for initial crystallization conditions |

| Slow Cooling | Temperature-dependent solubility | Good for larger scale, can produce high-quality crystals | Risk of "oiling out" if cooled too quickly, requires a compound with suitable temperature-solubility profile | Compounds with moderate solubility at room temperature and high solubility at elevated temperatures |

| Vapor Diffusion | Slow diffusion of anti-solvent vapor | Excellent for small quantities, produces high-quality single crystals | Requires specialized equipment (vapor diffusion plates), can be slow | Obtaining single crystals for X-ray diffraction |

| Anti-Solvent Addition | Rapid reduction in solubility | Fast method, good for highly soluble compounds | Can lead to small crystals or amorphous precipitate if not controlled carefully | Rapidly inducing crystallization from a highly soluble state |

Troubleshooting Common Crystallization Issues

-

No Crystals Form: The solution may not be sufficiently supersaturated. Try concentrating the solution further (slow evaporation) or adding more anti-solvent. Seeding with a previously obtained crystal can also induce crystallization.[14]

-

"Oiling Out": The compound is coming out of solution as a liquid instead of a solid. This can happen if the cooling is too rapid or if the solvent is not ideal. Try using a different solvent, a solvent mixture, or a slower cooling rate.[13][14]

-

Formation of a Fine Powder: Crystallization is occurring too rapidly. Slow down the process by reducing the rate of evaporation, cooling, or anti-solvent addition.[1]

-

Poor Crystal Quality: Impurities can inhibit crystal growth. Ensure the starting material is of sufficient purity. Filtering the solution before crystallization is also recommended.[1]

Visualizing Crystallization Workflows

Workflow for Slow Cooling Crystallization

Caption: Workflow for Slow Cooling Crystallization.

Workflow for Anti-Solvent Addition Crystallization

Caption: Workflow for Anti-Solvent Addition.

Conclusion

The successful crystallization of this compound is achievable through a systematic approach to solvent selection and method optimization. The protocols detailed in this application note provide a solid foundation for researchers to obtain high-quality crystalline material. It is recommended to begin with small-scale screening experiments to identify the most promising conditions before proceeding to a larger scale. The principles and troubleshooting guidance provided herein should empower researchers to overcome common challenges and successfully apply these techniques to a broader range of pharmaceutical compounds.

References

- Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. (n.d.).

- Hanging Drop Vapor Diffusion Crystallization - Hampton Research. (n.d.).

- Hanging Drop Vapor Diffusion - Hampton Research. (2025, April 2).

- Crochet, A. Guide for crystallization.

- Crystal Growth | Biology Linac Coherent Light Source. (n.d.).

- Slow Evaporation Method. (n.d.).

- Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control - MIT. (n.d.).

- "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". (2022, July 15).

-

Jia, S., Yang, P., Gao, Z., Li, Z., Fang, C., & Gong, J. (2022). Recent progress in antisolvent crystallization. CrystEngComm, 24(18), 3122-3135. [Link]

- How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.).

- crystallography-crystallization-guide.pdf - IMSERC. (n.d.).

- (IUCr) How to grow crystals for X-ray crystallography. (2024, October 16).

- Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.).

- Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives - PubMed. (2022, August 11).

- Antisolvent Crystallization of Poorly Water Soluble Drugs | Request PDF - ResearchGate. (2025, August 6).

- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).

- 2-(2-Methylthiazol-4-yl)phenol | 160241-65-6 - Sigma-Aldrich. (n.d.).

- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024, June 1).

- 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7).

- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).

- SOP: CRYSTALLIZATION - UCT Science. (n.d.).

- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).

- Crystallization of Organic Compounds. (n.d.).

- cooling crystallization process: Topics by Science.gov. (n.d.).

- 2-(2-Amino-1,3-thiazol-4-yl)phenol | C9H8N2OS | CID 605966 - PubChem. (n.d.).

- How to Grow Crystals: - X-Ray. (n.d.).

- Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization | Request PDF - ResearchGate. (2025, August 6).

- Phenol crystals - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2020, February 2).

- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).

- What are the best conditions for polyphenols crystallization? - ResearchGate. (2016, May 4).

- Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1).

- CN106278947A - Crystal formation of phenol derivatives and preparation method thereof - Google Patents. (n.d.).

- Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organization. (2023, June 29).

- Crystallization tips. (2002, May 21).

- PHENOL - ResearchGate. (n.d.).

- 4-(2-Amino-1,3-thiazol-4-yl)phenol | C9H8N2OS | CID 346926 - PubChem. (n.d.).

- Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations - ResearchGate. (2025, August 5).

- 2-(2-methyl-thiazol-4-yl)-phenol - ChemicalBook. (n.d.).

- PHENOL CRYSTAL - Ataman Kimya. (n.d.).

- Crystal Engineering of Ionic Cocrystals Sustained by the Phenol–Phenolate Supramolecular Heterosynthon | Crystal Growth & Design - ACS Publications. (2022, June 21).

- CN102320682A - Method for separating and recovering crystallized phenol from phenol-containing dilute solution - Google Patents. (n.d.).

- Phenol ice Crystals - Dalit Solutions Ltd. (n.d.).

Sources

- 1. unifr.ch [unifr.ch]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. 2-(2-Methylthiazol-4-yl)phenol | 160241-65-6 [sigmaaldrich.com]

- 5. 2-(2-Amino-1,3-thiazol-4-yl)phenol | C9H8N2OS | CID 605966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(2-Amino-1,3-thiazol-4-yl)phenol | C9H8N2OS | CID 346926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. science.uct.ac.za [science.uct.ac.za]

- 8. How To [chem.rochester.edu]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Slow Evaporation Method [people.chem.umass.edu]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 12. cooling crystallization process: Topics by Science.gov [science.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 15. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]

- 16. hamptonresearch.com [hamptonresearch.com]

- 17. Hanging Drop Vapor Diffusion | Hampton Research [hamptonresearch.com]

- 18. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]

- 19. ijprajournal.com [ijprajournal.com]

- 20. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 21. Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. imserc.northwestern.edu [imserc.northwestern.edu]

- 24. researchgate.net [researchgate.net]

Application Notes and Protocols for the In vitro Evaluation of 2-(2-Methyl-1,3-thiazol-4-yl)phenol Hydrobromide

Introduction: The Therapeutic Potential of Thiazole-Phenol Scaffolds

The thiazole ring is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] When coupled with a phenol moiety, a well-known antioxidant pharmacophore, the resulting scaffold presents a compelling opportunity for the development of novel therapeutic agents.[4][5] This document provides a comprehensive guide for the in vitro characterization of 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide, a representative member of this promising class of compounds. The protocols detailed herein are designed to be adaptable for the broader family of thiazole-phenol derivatives, enabling researchers to elucidate their biological activities and mechanisms of action.

These application notes are intended for researchers, scientists, and drug development professionals. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring robust and reproducible data generation.

Compound Handling and Preparation

Prior to initiating any in vitro studies, it is critical to ensure the proper handling and solubilization of the test compound to maintain its stability and ensure accurate concentration measurements.

Stock Solution Preparation:

-

Compound Information:

-

Name: this compound

-

Molecular Formula: C₁₀H₁₀BrNOS

-

Molecular Weight: 288.16 g/mol (This is an estimated value; always refer to the manufacturer's certificate of analysis)

-

-

Solubility Testing:

-

Begin by assessing the solubility of the compound in common laboratory solvents such as DMSO, ethanol, and methanol.

-

Prepare a small, concentrated stock solution (e.g., 10 mM) in 100% DMSO. Most small organic molecules are readily soluble in DMSO.

-

-

Stock Solution Protocol:

-

Accurately weigh a precise amount of this compound.

-

Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Gently vortex or sonicate at room temperature until the compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Note on DMSO Concentration: For cell-based assays, the final concentration of DMSO in the culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 1: Assessment of In Vitro Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[6] This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against various cancer cell lines.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Workflow for MTT Assay:

Caption: Workflow of the DPPH radical scavenging assay.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well plate

-

Test compound stock solution in DMSO or methanol

-

Positive control (e.g., Ascorbic acid or Trolox) [7]* Microplate reader

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly prepared and kept in the dark.

-

Prepare serial dilutions of the test compound and the positive control in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compound or positive control to the wells.

-

For the blank, add 100 µL of methanol to a well containing 100 µL of DPPH solution.

-

For the negative control, add 100 µL of methanol to a well containing 100 µL of methanol.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

-

Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value.

-

Data Presentation:

| Compound Concentration (µM) | % DPPH Scavenging |

| 1 | 15.2 |

| 5 | 35.8 |

| 10 | 52.1 |

| 25 | 78.9 |

| 50 | 91.5 |

This is example data and should be replaced with experimental results.

Protocol 3: Total Phenolic Content Determination using the Folin-Ciocalteu Method

This assay is used to quantify the total phenolic content in a sample. [8]The Folin-Ciocalteu reagent contains phosphomolybdate and phosphotungstate, which are reduced by phenolic compounds in an alkaline medium, resulting in a blue-colored complex. [9] Principle: The intensity of the blue color is proportional to the total amount of phenolic compounds present and is measured spectrophotometrically.

Workflow for Total Phenolic Content Assay:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Storage and handling requirements for 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide

Application Note: Storage, Handling, and Stability Protocol for 2-(2-Methyl-1,3-thiazol-4-yl)phenol Hydrobromide

Executive Summary

This guide defines the rigorous storage and handling protocols for This compound . As a phenolic thiazole salt, this compound presents specific stability challenges—primarily oxidative sensitivity (due to the phenolic moiety) and hygroscopicity (characteristic of hydrobromide salts). Failure to adhere to these protocols can result in the formation of quinone degradation products (manifesting as pink/brown discoloration) and acidification of stock solutions, compromising experimental reproducibility in kinase inhibition or metal chelation studies.

Physicochemical Profile & Hazard Identification

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₉NOS · HBr |

| Molecular Weight | ~272.16 g/mol (Free base: 191.25 g/mol ) |

| Appearance | White to off-white crystalline solid |

| Solubility | High in DMSO, Methanol; Moderate in Water (pH dependent) |

| pKa | ~8.7 (Phenolic OH), Thiazole N is weakly basic |

| Key Sensitivities | Oxidation (Phenol), Hygroscopicity (HBr salt), Light |

Safety Warning: This compound is a phenol derivative and a hydrobromide salt. It causes skin/eye irritation and may be acutely toxic if swallowed.[1][2][3] The HBr component renders aqueous solutions acidic.

Critical Storage Protocol

To maintain purity >98% over 12 months, a "Multi-Barrier" storage approach is required.

Solid State Storage

-

Temperature: Store at -20°C for long-term stability (>1 month). Short-term storage (days) at +4°C is acceptable if desiccated.

-

Atmosphere: The phenolic group is susceptible to autoxidation. The vial must be backfilled with inert gas (Argon or Nitrogen) after every use.

-

Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.

-

Desiccation: Store the vial inside a secondary container (e.g., a sealed jar or pouch) containing active silica gel or molecular sieves.

Solution State Storage

-

Solvent: Dimethyl sulfoxide (DMSO) or Ethanol. Avoid storing in water or aqueous buffers for >24 hours.

-

Stability:

-

-80°C: Stable for 6 months.[4]

-

-20°C: Stable for 1 month.

-

+4°C / RT: Use immediately; do not store.

-

-

Freeze/Thaw: Limit to a maximum of 3 cycles . Aliquot stocks immediately upon preparation.

Handling & Experimental Protocol

The "Equilibration" Rule (Crucial)

Hydrobromide salts are hygroscopic. Opening a cold vial in a humid lab causes immediate condensation, turning the powder into a sticky gum and accelerating hydrolysis.

Protocol:

-

Remove vial from -20°C freezer.

-

Place in a desiccator at room temperature.

-

Wait 30–45 minutes until the vial feels ambient to the touch.

-

Only then, open the cap.

Stock Solution Preparation (10 mM Example)

-

Target Concentration: 10 mM

-

Volume: 1 mL

-

Mass Required: 2.72 mg (based on MW 272.16 g/mol )

Step-by-Step:

-

Weigh ~2.8 mg of solid into a tared amber microcentrifuge tube.

-

Calculate exact volume of DMSO required:

-

Add DMSO. Vortex for 30 seconds.

-

Visual Check: Solution should be clear and colorless. A pink/yellow tint indicates oxidation.

-

Aliquot: Split into 50 µL aliquots in PCR tubes.

-

Flash Freeze: Snap-freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Visualization of Handling Workflow

Figure 1: Safe handling workflow emphasizing moisture control and oxidation prevention.

Troubleshooting & Stability Indicators

| Observation | Cause | Corrective Action |

| Pink/Red Solution | Phenol oxidation (Quinone formation). | Discard. Ensure fresh stock is stored under Argon. |

| Sticky/Clumped Solid | Moisture absorption (Hygroscopic HBr). | Dry in vacuum desiccator over P₂O₅ for 24h. |

| Precipitation in Media | Low solubility at neutral pH. | Pre-dilute in DMSO; ensure final DMSO <0.5%. Check pH (HBr is acidic). |

| Yellowing over time | Light degradation. | Ensure amber vials are used. |

Biological Application Notes

-

pH Adjustment: As a hydrobromide salt, dissolving this compound in unbuffered water will lower the pH significantly. When adding to cell culture media, ensure the buffering capacity (HEPES/Bicarbonate) is sufficient to neutralize the HBr, or adjust the stock pH carefully.

-

Metal Chelation Interference: The thiazolyl-phenol motif is a known metal chelator (similar to desazadesferrithiocin analogs). Avoid using buffers with high metal content (e.g., PBS with Mg²⁺/Ca²⁺) during initial dissolution to prevent precipitation of metal complexes.

References

-

PubChem. 4-(2-Amino-1,3-thiazol-4-yl)phenol Compound Summary. National Library of Medicine. Accessed Feb 15, 2026. Link

-

Sigma-Aldrich. 4-(2-Methyl-4-thiazolyl)phenol Product Information & SDS. Merck KGaA. Accessed Feb 15, 2026. Link

-

MedChemExpress. 4-(2-Methylthiazol-4-yl)phenol Datasheet. MCE. Accessed Feb 15, 2026. Link

-

Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Yale University.[2] Accessed Feb 15, 2026. Link

Sources

Troubleshooting & Optimization

Minimizing degradation of 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide in solution

Technical Support Center: 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide

A Guide to Minimizing Degradation in Solution for Researchers and Drug Development Professionals

Welcome to the dedicated technical support guide for this compound. This document provides in-depth scientific insights, actionable protocols, and troubleshooting advice to help you maintain the integrity of this compound in your experimental work. As researchers, we understand that compound stability is paramount to generating reliable and reproducible data. This guide is structured to address the specific chemical liabilities of this molecule and empower you with the knowledge to mitigate degradation effectively.

Section 1: Understanding the Instability of this compound

To effectively prevent degradation, we must first understand the underlying chemical mechanisms. The structure of this compound contains two key moieties susceptible to degradation in solution: a phenol ring and a thiazole ring .

-

The Phenol Moiety: A Target for Oxidation The phenol group is highly susceptible to oxidation. In the presence of atmospheric oxygen, metal ion catalysts, or other oxidizing agents, the phenol can be converted into corresponding quinones or quinone-like structures.[1][2] This process is often autocatalytic and results in the formation of highly colored polymeric products, which is why a common sign of degradation is a solution turning yellow, brown, or even black.[1] The hydrobromide salt form provides an initially acidic environment, which helps to stabilize the phenol group by keeping it in its protonated state. The corresponding phenoxide ion, which forms at higher pH, is significantly more susceptible to oxidation.[3][4]

-

The Thiazole Moiety: Vulnerable to Light and Extreme pH The thiazole ring, while relatively aromatic and stable, is not inert.[5] Its primary vulnerabilities are photodegradation and hydrolysis under harsh conditions.

-

Photodegradation: Thiazole rings, particularly when substituted with aryl groups, can be sensitive to light, especially UV radiation.[6] A common mechanism involves a reaction with singlet oxygen, which can be generated in solution upon light exposure.[7] This can lead to a [4+2] cycloaddition reaction, forming an unstable endoperoxide that subsequently rearranges and cleaves the thiazole ring.[7]

-

Hydrolysis: While more resistant to hydrolysis than oxazoles, the thiazole ring can be cleaved under extreme acidic or basic conditions, although this is generally a less common issue under typical experimental parameters.[8][9]

-

Below is a diagram illustrating the primary degradation pathways for this compound.

Section 2: Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered by researchers.

Q1: My solution of this compound turned yellow/brown shortly after preparation. What is happening and is my compound usable?

A1: A yellow or brown discoloration is a classic indicator of phenol oxidation, leading to the formation of colored quinone-type products.[2][10] This process is accelerated by dissolved oxygen, trace metal impurities in your solvent, and exposure to light. While a slight color change may indicate minimal degradation, significant discoloration suggests that a meaningful portion of your compound has degraded. For quantitative experiments or cell-based assays, this solution should be discarded and a fresh one prepared using the stabilization techniques outlined in this guide.

Q2: What is the optimal pH range for storing this compound in solution?

A2: The optimal pH is weakly acidic, typically in the range of pH 3 to 6 . The hydrobromide salt naturally creates an acidic solution, which is beneficial. This acidic environment ensures the phenol group remains protonated, significantly reducing its susceptibility to oxidation.[11][12] Avoid alkaline conditions (pH > 7) at all costs, as deprotonation to the phenoxide ion dramatically increases the rate of oxidative degradation.[13] While very strong acidic conditions might further stabilize the phenol, they could increase the risk of thiazole ring hydrolysis over long-term storage.

Q3: Which solvents are best for preparing stock solutions? What should I avoid?

A3: The choice of solvent is critical.

-

Recommended: Use high-purity, HPLC-grade solvents such as DMSO, ethanol, or methanol. It is crucial to use solvents from freshly opened bottles to minimize contamination with water and dissolved oxygen. For aqueous solutions, use purified water (e.g., Milli-Q) and consider preparing a buffered solution (e.g., citrate or acetate buffer) to maintain an acidic pH.

-

To Avoid: Avoid using lower-grade solvents, which may contain metal impurities that catalyze oxidation. Be cautious with solvents like THF or dioxane, which can form explosive peroxides over time; these peroxides are potent oxidizing agents.

Q4: I am seeing a loss of compound potency in my multi-day experiment, even though the solution color hasn't changed much. What could be the cause?

A4: If there is no significant color change, the primary suspect is photodegradation of the thiazole ring.[7][14] This pathway does not necessarily produce colored products but will result in cleavage of the molecule, leading to a loss of biological activity. This is especially common in labs with significant ambient or natural light. To confirm this, run a control experiment where one set of samples is protected from light (e.g., wrapped in aluminum foil) and compare the results.[14]

Q5: Can I add anything to my solution to improve stability?

A5: Yes, the use of additives can be highly effective.

-

Antioxidants: For preventing oxidation, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid (Vitamin C) to your stock solution.[14]

-

Singlet Oxygen Quenchers: To inhibit photodegradation, agents like sodium azide or DABCO can be used, though their compatibility with your specific experimental system must be verified.[14]

-

Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like EDTA can sequester metal ions and improve stability.

Section 3: Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common stability issues.

| Observation | Potential Cause(s) | Recommended Solution(s) |

| Rapid Color Change (Yellow/Brown) | 1. Oxidation of the phenol moiety.[1] 2. High pH of the solution.[12] 3. Impurities in the solvent (metals, peroxides). | 1. Degas your solvent: Sparge with nitrogen or argon for 15-20 minutes before use. 2. Work under an inert atmosphere: Prepare solutions in a glove box or use sealed vials with an inert gas headspace. 3. Verify pH: Ensure the final solution pH is between 3 and 6. 4. Use high-purity solvents from a new or recently opened bottle. |

| Loss of Potency / Activity Over Time | 1. Photodegradation of the thiazole ring.[7] 2. Slow oxidative or hydrolytic degradation. | 1. Protect from light: Use amber glass vials or wrap clear vials completely in aluminum foil.[14] 2. Store at low temperature: Store stock solutions at -20°C or -80°C.[15] 3. Prepare fresh: For sensitive experiments, prepare solutions immediately before use. |

| Precipitate Forms in Solution | 1. Compound has low solubility in the chosen solvent. 2. Degradation products are insoluble. 3. pH shift causing the free base to precipitate. | 1. Verify solubility: Check the compound's solubility data. You may need to use a co-solvent or a different solvent system. 2. Filter the solution: Use a 0.22 µm syringe filter after dissolution. 3. Control the pH: Ensure the solution remains acidic to keep the hydrobromide salt fully dissolved. |

| Inconsistent Assay Results | 1. Variable degradation between aliquots. 2. Inconsistent storage/handling procedures. | 1. Standardize your protocol: Follow the "Protocol for Preparation of a Stabilized Stock Solution" (Section 4.1) for all preparations. 2. Aliquot stock solutions: Freeze single-use aliquots to avoid repeated freeze-thaw cycles. |

Section 4: Experimental Protocols & Methodologies

Adherence to standardized protocols is essential for reproducibility. The following methods are designed to be self-validating systems for maintaining compound integrity.

Protocol: Preparation of a Stabilized Stock Solution

This protocol details the steps for preparing a stock solution with enhanced stability.

-

Solvent Preparation (Crucial First Step):

-

Select a high-purity, HPLC-grade solvent (e.g., DMSO, Ethanol).

-

Transfer the required volume to a glass container.

-

Sparge the solvent with an inert gas (Nitrogen or Argon) for at least 15 minutes to remove dissolved oxygen.

-

-

Weighing the Compound:

-

Weigh the this compound in a clean, dry container. Perform this step quickly to minimize exposure to atmospheric moisture and light.

-

-

Dissolution:

-

Add the degassed solvent to the weighed compound.

-

Mix gently by vortexing or sonicating in a water bath until fully dissolved.

-

Perform this step away from direct sunlight or bright laboratory lights.

-

-

Storage:

-

Immediately transfer the solution into amber glass vials to protect from light.

-

If amber vials are unavailable, wrap clear vials securely in aluminum foil.

-

Blanket the headspace of the vial with inert gas before sealing.

-

For long-term storage, store at ≤ -20°C. For short-term (1-2 days), storage at 2-8°C is acceptable.[15]

-

-

Quality Control:

-

Always visually inspect the solution for color change or precipitation before use.

-

For GMP or crucial quantitative studies, verify the concentration of a freshly made stock solution via HPLC-UV as a baseline (T=0) measurement.

-

Protocol: Workflow for a Forced Degradation Study

A forced degradation study is the definitive way to understand your compound's stability profile and validate your analytical methods.[16][17] This workflow, based on ICH guidelines, outlines the process.[17]

Methodology:

-

Preparation: Prepare a 1 mg/mL solution of the compound. A mixture of acetonitrile and water is often a good starting point.[17]

-

Stress Conditions: Aliquot the solution and subject it to the following parallel conditions:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Store at 60°C.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Store at room temperature. Note: Degradation is often rapid.

-

Oxidation: Add H₂O₂ to a final concentration of 3%. Store at room temperature, protected from light.

-

Thermal Stress: Store at 60°C, protected from light.

-

Photostability: Expose to a calibrated light source according to ICH Q1B guidelines. Keep a parallel sample wrapped in foil as a dark control.

-

-

Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., HPLC-UV/MS).

-

Evaluation: Compare the peak area of the parent compound to the control and identify the appearance of new peaks corresponding to degradation products. Aim for 5-20% degradation to ensure degradation pathways are revealed without destroying the entire sample.[17]

Section 5: Summary of Recommended Handling and Storage

For quick reference, the optimal conditions for minimizing degradation are summarized below.

| Parameter | Recommendation | Rationale |

| Solvent | High-purity, degassed (Ar or N₂) HPLC-grade solvents (DMSO, Ethanol) or acidic buffers (pH 3-6). | Minimizes catalytic oxidation and provides a stable chemical environment. |

| pH | 3.0 - 6.0 | Keeps the phenol group protonated, drastically reducing susceptibility to oxidation.[11] |

| Temperature | ≤ -20°C for long-term storage; 2-8°C for short-term (days). | Reduces the rate of all chemical degradation reactions.[15] |

| Atmosphere | Inert gas (Argon or Nitrogen) headspace. | Prevents exposure to atmospheric oxygen, a key driver of oxidative degradation.[14] |

| Light Exposure | Store in amber vials or wrap containers in aluminum foil. Avoid direct sunlight/UV lamps. | Prevents photodegradation of the light-sensitive thiazole ring.[7][14] |

| Additives | Consider antioxidants (BHT, Ascorbic Acid) or chelators (EDTA) for maximum stability. | Actively scavenge radicals, oxygen, or metal catalysts to inhibit specific degradation pathways.[14] |

By understanding the chemical vulnerabilities of this compound and implementing these robust handling and storage procedures, you can ensure the integrity of your compound, leading to more accurate and reliable experimental outcomes.

References

-

Britannica, T. Editors of Encyclopaedia (2026, January 2). Phenol. Encyclopedia Britannica. [Link]

-

Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. [Link]

-

Wikipedia contributors. (2023, April 11). Phenol oxidation with hypervalent iodine reagents. Wikipedia. [Link]

-

Chemistry LibreTexts. (2015, July 19). 22.8: Oxidation of Phenols: Benzoquinones. [Link]

-

University of Calgary. Ch24: Phenols oxidations. [Link]

-

Wikipedia contributors. (2023, December 29). Thiazole. Wikipedia. [Link]

-

Gabriel, A., et al. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(8), 3815-3855. [Link]

-

Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 889-899. [Link]

-

Boehringer Ingelheim. (2015, July 22). SDS US. [Link]

-

Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

-

Smith, A. B., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. [Link]

-

Shinde, N., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Chemistry Student. (2022, January 26). Phenol - Structure and Properties (A-Level Chemistry). YouTube. [Link]

-

Wikipedia contributors. (2024, February 10). Phenol. Wikipedia. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]

-

Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

Sources

- 1. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Phenol - Wikipedia [en.wikipedia.org]

- 5. Thiazole - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Overcoming hydroscopic nature of 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide

Technical Support Center: 2-(2-Methyl-1,3-thiazol-4-yl)phenol Hydrobromide

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the compound's hygroscopic nature. Our goal is to provide practical, evidence-based solutions to ensure the integrity and accuracy of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when working with this compound.

Q1: I've just received my vial of this compound. How should I store it to prevent moisture absorption?

A: Proper storage is the first and most critical step in maintaining the compound's integrity. Due to its hygroscopic nature, the compound will readily absorb moisture from the atmosphere.[1][2]

-

Immediate Action: Upon receipt, inspect the container seal. If it is compromised, the material may have already been exposed to moisture.

-

Primary Storage: Store the compound in its original, tightly sealed container. For enhanced protection, place this primary container inside a desiccator containing an active desiccant like silica gel, molecular sieves, or calcium sulfate.[1][3][4] Desiccators create a low-humidity environment essential for protecting hygroscopic materials.[4]

-

Long-Term Storage: For long-term storage, especially after the primary container has been opened, consider using a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) and low relative humidity (RH).[5][6] If a glove box is unavailable, sealing the container with parafilm and placing it inside a larger, heat-sealable foil bag with desiccant pouches is an effective alternative.[7]

-

Temperature: Unless otherwise specified by the manufacturer, store at a controlled room temperature (15-25°C). Refrigerated or frozen storage can be problematic; if the container is opened before it has fully warmed to room temperature, condensation will form, introducing significant moisture.[8]

Q2: My balance reading is continuously increasing while I'm trying to weigh the compound. Why is this happening and what is the solution?

A: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[9][10] The continuous mass increase will make accurate weighing impossible if not handled correctly.

-

Cause: The compound is actively pulling water vapor from the air onto its surface, which is registered by the analytical balance as an increase in weight.[9][10]

-

Immediate Solution: Minimize the exposure time of the compound to ambient air. Work quickly and efficiently.[5][10] Weighing the material in a glass vessel with a lid or stopper, rather than on open weighing paper, can help stabilize the reading.[9][11] For a more robust solution, refer to the detailed weighing protocols in the Troubleshooting Guide (Section 2).

Q3: What is the impact of this absorbed water on my experimental results?

A: The impact is significant and multifaceted, affecting both the physical and chemical properties of the compound.

-

Potency and Concentration: The absorbed water adds non-active mass, meaning the actual amount of the active pharmaceutical ingredient (API) in a given weighed sample is lower than measured.[8] This will lead to the preparation of sub-potent solutions and inaccurate downstream results.[8] It is crucial to account for water content in final calculations.[8]

-

Physicochemical Properties: Hydration can alter the compound's solid-state form, potentially creating a hydrate.[12][13] Different polymorphic forms (anhydrous vs. hydrate) can exhibit different solubility, dissolution rates, stability, and bioavailability.[12][14][15][16] This can introduce significant variability in your experiments.[12][17]

-

Chemical Stability: The presence of water can accelerate degradation pathways such as hydrolysis, especially for salt forms.[18][][20] For hydrobromide salts, moisture can potentially lead to dissociation back to the free base and hydrobromic acid, negating the benefits of the salt form.[21][22]

Q4: Which solvents are recommended for dissolving this compound?

A: While specific solubility data for this exact compound is not provided, we can make recommendations based on its structural components (thiazole, phenol) and common practices for similar pharmaceutical salts.

-

Polar Protic Solvents: Alcohols such as ethanol and isopropanol are often good starting points for dissolving hydrobromide salts and compounds with phenolic groups.[23]

-

Polar Aprotic Solvents: Acetonitrile is frequently used for thiazole derivatives and is another excellent choice.[23] Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are also likely to be effective due to their high polarity.

-

Aqueous Solutions: As a hydrobromide salt, the compound is designed to have enhanced aqueous solubility compared to its free base form.[21][24] However, the stability in aqueous buffers should be evaluated, as pH can influence both solubility and degradation.

-

Recommendation: Always perform a small-scale solubility test before preparing a large stock solution. Start with the intended final solvent for your experiment.

Section 2: Troubleshooting Guides

This section provides in-depth, step-by-step solutions to specific problems.

Guide 2.1: Achieving Accurate Weighing of a Hygroscopic Compound

Problem: Standard weighing procedures yield inaccurate results due to rapid moisture uptake.

Solution: Employ a combination of environmental control, specialized equipment, and proper technique.

Step 1: Environmental & Equipment Preparation

-

Control Humidity: If possible, perform weighing in a room with controlled low humidity (<40% RH).[6][10] Running a dehumidifier in the balance room overnight can be effective.[5]

-

Use a Glove Box: The most reliable method is to use a glove box with an inert atmosphere (nitrogen or argon).[11] This completely isolates the compound from atmospheric moisture.

-

Prepare the Balance: Ensure the analytical balance is calibrated and level.[10] Place a container of desiccant inside the balance chamber to reduce local humidity.[5] Allow any materials brought from different temperatures (e.g., a desiccator) to equilibrate to the ambient temperature of the balance room before opening to prevent condensation.[8][9]

Step 2: Choosing the Right Weighing Technique

The "weighing by difference" (or "dispensing") method is superior to direct weighing for hygroscopic materials.[10]

-

Protocol for Weighing by Difference:

-

Select a suitable container with a secure lid (e.g., a glass vial or small flask).

-

Place the capped, empty container on the balance and tare it.

-

Remove the container from the balance. In a controlled environment (ideally a glove box or low-humidity area), quickly add an approximate amount of this compound to the container. The amount should be slightly more than your target weight.

-

Securely cap the container immediately.

-